![molecular formula C14H8Cl4 B3044235 1-氯-2,3,5,6-四氘-4-[2,2-二氯-1-(4-氯-2,3,5,6-四氘苯基)乙烯基]苯 CAS No. 93952-19-3](/img/structure/B3044235.png)

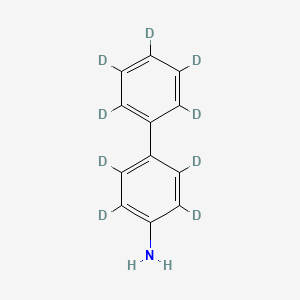

1-氯-2,3,5,6-四氘-4-[2,2-二氯-1-(4-氯-2,3,5,6-四氘苯基)乙烯基]苯

描述

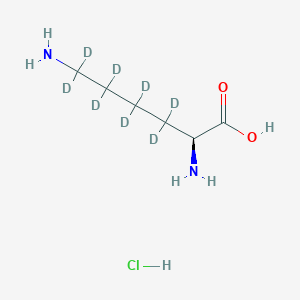

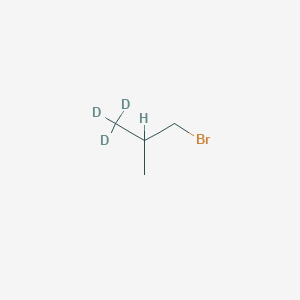

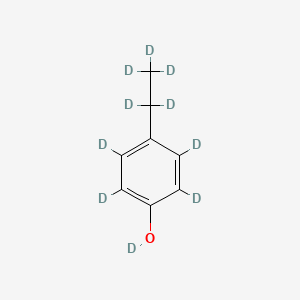

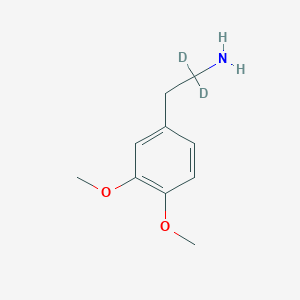

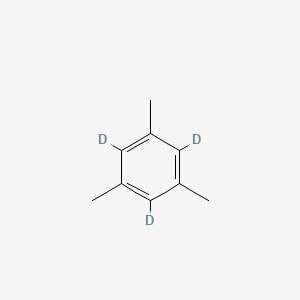

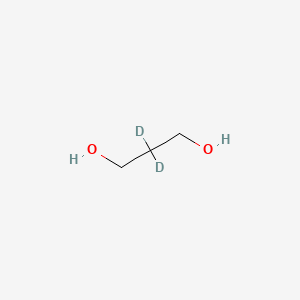

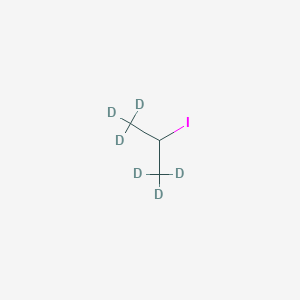

Benzene-1,2,4,5-d4, 3,3'-(dichloroethenylidene)bis[6-chloro-(9CI); 4,4'-DDE D8 is a useful research compound. Its molecular formula is C14H8Cl4 and its molecular weight is 326.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene-1,2,4,5-d4, 3,3'-(dichloroethenylidene)bis[6-chloro-(9CI); 4,4'-DDE D8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene-1,2,4,5-d4, 3,3'-(dichloroethenylidene)bis[6-chloro-(9CI); 4,4'-DDE D8 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与反应

- 合成和环加成反应:该化合物参与了相关氯代和氟代苯的合成和狄尔斯-阿尔德环加成反应,展示了其在有机合成中的反应性和实用性 (Sridhar、Krishna 和 Rao,2000 年)。

环境与降解研究

光化学降解和环境存在:它已被发现为环境样品中的代谢物,表明它是通过滴滴涕的光化学降解形成的,并且在世界各地的各种生物和非生物样品中普遍存在 (Gallistl、Proctor、Bader 和 Vetter,2017 年)。

沉积物中的还原脱氯:已经对海洋沉积物中 4,4'-DDE(与主题化合物密切相关)等化合物的还原脱氯速率进行了研究,从而深入了解环境降解过程 (Eganhouse、Sherwood、Pontolillo、Edwards 和 Dickhudt,2017 年)。

化学和物理性质

介晶性质:已经对具有相似结构的化合物进行了研究,以了解它们的介晶性质,例如相行为和转变温度,这在液晶研究领域具有重要意义 (Dai、Cai 和 Wen,2013 年)。

X 射线分子结构分析:已经对相关化合物进行了结构表征,例如 X 射线衍射,提供了对其分子构型的详细见解 (Takahashi,2011 年)。

在先进材料合成中的应用

- 超支化共轭聚合物的合成:该化合物的相关衍生物已被用于合成具有独特性质的聚合物,如聚集诱导发射,突出了其在材料科学和传感器技术中的潜力 (Hu、Lam、Liu、Sung、Williams、Yue、Wong、Yuen 和 Tang,2012 年)。

作用机制

Target of Action

p,p’-DDE-d8, also known as 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene or 4,4’-DDE D8 100 microg/mL in Acetone, is a deuterium-labeled metabolite of the pesticide DDT . The primary target of p,p’-DDE-d8 is the androgen receptor , where it acts as an antagonist .

Mode of Action

p,p’-DDE-d8 interacts with its target, the androgen receptor, by binding to it and acting as an antagonist . This means it blocks the receptor, preventing it from activating and carrying out its normal function. This interaction can lead to changes in the cell, such as altered gene expression and disrupted hormone signaling .

Biochemical Pathways

p,p’-DDE-d8 affects several biochemical pathways. It can increase or block the metabolism of naturally occurring steroid hormones and other xenobiotic chemicals by activating or antagonizing nuclear hormone receptors . It can also affect the transcriptional activity of nuclear receptors by modulating proteasome-mediated degradation of nuclear receptors and their coregulators . Some endocrine disrupters, like p,p’-DDE-d8, can have genome-wide effects on DNA methylation status .

Pharmacokinetics (ADME Properties)

It’s known that the physicochemical properties of a compound strongly influence its adme properties . As p,p’-DDE-d8 is a lipophilic compound, it’s likely to accumulate in fatty tissues

Result of Action

The molecular and cellular effects of p,p’-DDE-d8 action include increased cell proliferation , altered DNA/chromatin integrity , and changes in mitochondrial respiration . It’s also associated with increased risk of insulin resistance and obesity in humans and experimental animals .

生化分析

Biochemical Properties

1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene plays a significant role in biochemical reactions due to its structural similarity to p,p’-DDE. This compound interacts with several enzymes and proteins, particularly those involved in the endocrine system. It is known to act as a potent antagonist of the androgen receptor, with an inhibitory concentration (IC50) of 5 micromolar and a dissociation constant (Ki) of 3.5 micromolar . The interaction with the androgen receptor disrupts normal hormonal signaling, leading to various biochemical effects.

Cellular Effects

The effects of 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene on cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to p,p’-DDE-d8 has been associated with increased macrophage reactivity and numbers in adipose tissue, which can contribute to metabolic disorders such as obesity and insulin resistance . Additionally, it disrupts the estrogen-androgen balance in hormone-dependent breast cancer cells, promoting cell proliferation .

Molecular Mechanism

At the molecular level, 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene exerts its effects through several mechanisms. It binds to the androgen receptor, inhibiting its natural ligand, dihydrotestosterone, from binding. This inhibition affects the receptor’s ability to regulate gene expression and cellular functions . Additionally, p,p’-DDE-d8 induces apoptosis in neurocytes by modulating the tumor necrosis factor-alpha signaling pathway, leading to increased caspase activity and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene change over time. This compound is known for its stability and persistence in biological systems. Studies have shown that p,p’-DDE-d8 can remain in the environment and biological tissues for extended periods, with a half-life of over ten years . Long-term exposure to this compound can lead to chronic effects on cellular function, including alterations in sperm parameters and increased risk of metabolic diseases .

Dosage Effects in Animal Models

The effects of 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene vary with different dosages in animal models. High doses of p,p’-DDE-d8 have been shown to increase the incidence of autoimmune type 1 diabetes in non-obese diabetic mouse models by affecting T-cell function and cytokine secretion . Chronic exposure to high doses also leads to significant alterations in immune responses and metabolic functions.

Metabolic Pathways

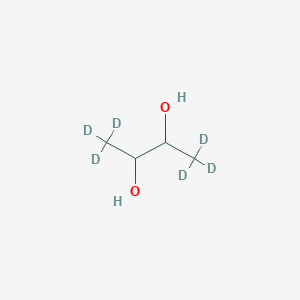

1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene is involved in several metabolic pathways. It is metabolized in the liver and other tissues, where it interacts with enzymes such as cytochrome P450. This interaction affects the metabolic flux and levels of various metabolites, including lipids and fatty acids . The compound’s association with lipoproteins in plasma further influences its distribution and metabolic effects.

Transport and Distribution

The transport and distribution of 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene within cells and tissues are influenced by its lipophilic nature. This compound is transported through the bloodstream bound to lipoproteins and accumulates in adipose tissue and other lipid-rich areas . Its distribution is also affected by environmental factors, such as temperature and elevation, which can influence its concentration in different tissues .

Subcellular Localization

Within cells, 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene localizes to specific subcellular compartments. It is primarily found in the cytoplasm and nucleus, where it interacts with nuclear receptors and other proteins involved in gene regulation. The compound’s localization is influenced by its binding to specific targeting signals and post-translational modifications that direct it to these compartments .

属性

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNVFOCBFJOQAL-PGRXLJNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=C(Cl)Cl)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。